REACTION_CXSMILES
|
[C:1]([C:3]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:8][CH2:7][C:6]([O-:9])=[C:5](C(OC)=O)[CH2:4]1)#[N:2].[Na+].Cl.C(=O)=O.[OH-].[Na+]>C(O)(=O)C.O>[C:14]1([C:3]2([C:1]#[N:2])[CH2:4][CH2:5][C:6](=[O:9])[CH2:7][CH2:8]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1,4.5|
|
Name
|
sodium 4-cyano 4-phenyl 2-methoxy carbonyl cyclohex-1-enolate
|
Quantity
|
179.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CC(=C(CC1)[O-])C(=O)OC)C1=CC=CC=C1.[Na+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
a green homogeneous solution is obtained
|
Type
|
CUSTOM
|
Details
|
After reverting to room temperature
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the inner temperature at about 20° by means of a iced water bath
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1(CCC(CC1)=O)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |